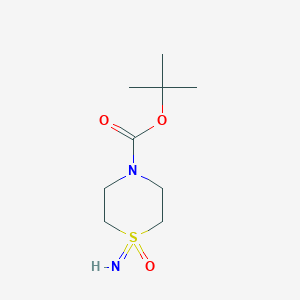

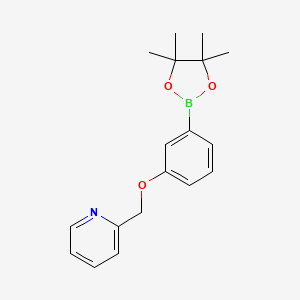

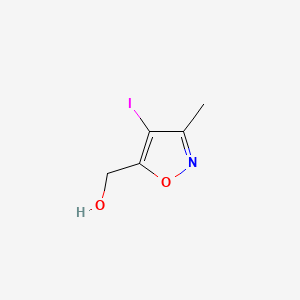

![molecular formula C12H15BrN2O2S2 B1406597 ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034154-73-7](/img/structure/B1406597.png)

ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Overview

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . It has an ethyl acetate group attached to the 2nd position and an imino group at the 2nd position of the benzothiazole ring. Additionally, there’s a methylthio group at the 6th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic system containing a benzene ring fused to a thiazole ring. The ethyl acetate group would be attached to one of the carbon atoms in the benzothiazole ring, and the imino group would be attached to a nitrogen atom in the thiazole ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imino group, the ethyl acetate group, and the methylthio group. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability .Scientific Research Applications

Synthesis of Novel Compounds

- A study by Mohamed (2014) details the synthesis of various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, from ethyl 2-(benzo[d]thazol-2-yl)acetate. These compounds have potential applications in developing new chemical entities for various research and industrial applications (Mohamed, 2014).

Multicomponent Reaction Synthesis

- Nassiri and Milani (2020) report the efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate through multicomponent reactions. This method highlights the compound's utility in synthesizing novel molecules, which is crucial for medicinal chemistry and material science research (Nassiri & Milani, 2020).

Structural Analysis

- Dölling et al. (1991) conducted a study on the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, providing valuable insights into the molecular structure and conformation, which are essential for understanding the chemical properties and potential applications of such compounds (Dölling et al., 1991).

Heterocyclization Reactions

- Mohareb and Gamaan (2018) explored the heterocyclization reactions of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate, leading to the formation of various derivatives with potential antitumor activities. This research demonstrates the compound's versatility in synthesizing bioactive molecules (Mohareb & Gamaan, 2018).

Novel Arylidene Compound Synthesis

- Azeez and Abdullah (2019) described the synthesis of new arylidene compounds from 2-iminothiazolidine-4-one derivatives, demonstrating the compound's role in developing novel molecules with potential antimicrobial activities (Azeez & Abdullah, 2019).

One-Pot Synthesis Methods

- Kalhor (2015) details a one-pot synthesis method for novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates, showcasing an efficient and eco-friendly approach to synthesizing derivatives of the compound (Kalhor, 2015).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties. Further studies could also explore its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology .

Mechanism of Action

Target of Action

The primary target of ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide is the CviR receptor . This receptor is involved in quorum sensing (QS) signals in Chromobacterium violaceum . QS is a system of stimulus and response correlated to population density, which bacteria use for communication and coordination of group behaviors .

Mode of Action

The compound interacts with its target by inhibiting the CviR receptor-based QS signals . It also shows potential to inhibit the LasR receptor-based QS in Pseudomonas aeruginosa . The inhibition of these QS signals disrupts bacterial communication, potentially reducing their virulence and making them more susceptible to treatment .

Biochemical Pathways

The inhibition of qs signals can disrupt a variety of bacterial behaviors that are regulated by these signals, including biofilm formation, virulence factor production, and antibiotic resistance .

Result of Action

The compound exhibits potent QS inhibition activity against the CviR receptor, showing violacein inhibition (>50%) at 200 μM . Violacein is a purple pigment produced by Chromobacterium violaceum, and its production is regulated by QS . Inhibition of violacein production is often used as an indicator of QS inhibition . Some active compounds also exhibited biofilm clearance at 50 μM concentration .

properties

IUPAC Name |

ethyl 2-(2-imino-6-methylsulfanyl-1,3-benzothiazol-3-yl)acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2.BrH/c1-3-16-11(15)7-14-9-5-4-8(17-2)6-10(9)18-12(14)13;/h4-6,13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYXQTJBKVMIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)SC)SC1=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

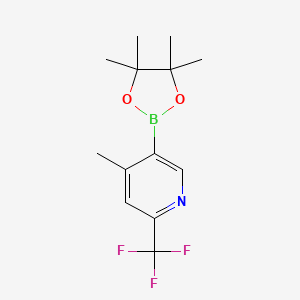

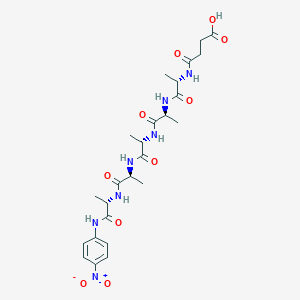

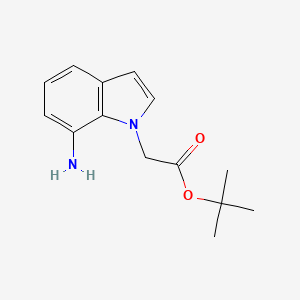

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406525.png)

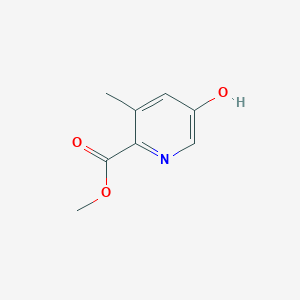

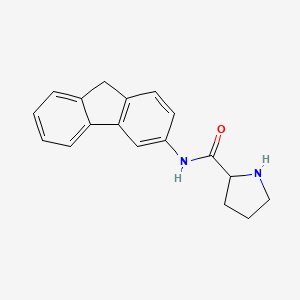

![tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1406530.png)

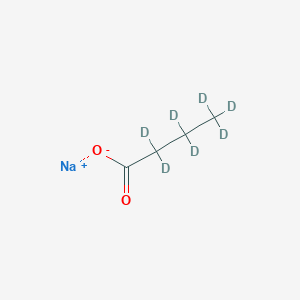

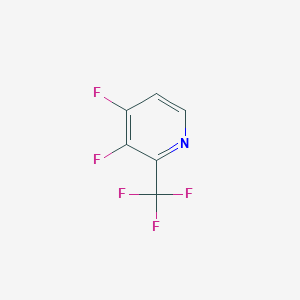

![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)